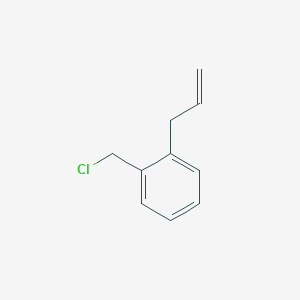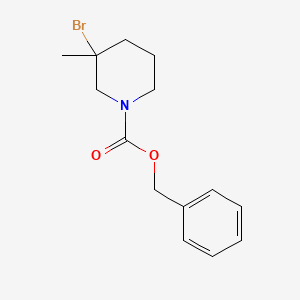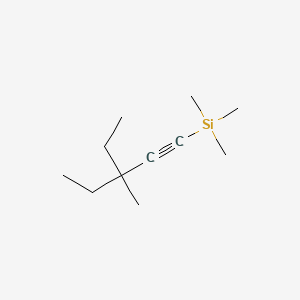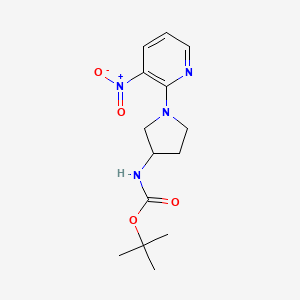
2,2-Dimethylpentanedial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylpentanedial is an organic compound with the molecular formula C7H12O2. It is a dialdehyde, meaning it contains two aldehyde functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Dimethylpentanedial can be synthesized through several methods. One common approach involves the oxidation of 2,2-dimethylpentane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds as follows:
[ \text{2,2-Dimethylpentane} + \text{Oxidizing Agent} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic oxidation of 2,2-dimethylpentane using metal catalysts such as platinum or palladium. This process allows for the continuous production of the compound with high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethylpentanedial undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms in the aldehyde group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylpentanedial has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,2-dimethylpentanedial involves its reactivity with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to potential biological effects. The compound’s reactivity is influenced by the electronic and steric properties of the dimethyl groups, which can affect its interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylpentane: A hydrocarbon with a similar carbon skeleton but lacking the aldehyde functional groups.
2,2-Dimethylpentanol: An alcohol derivative with similar structural features but different reactivity.
2,2-Dimethylpentanoic Acid: A carboxylic acid derivative with similar structural features but different chemical properties.
Uniqueness
2,2-Dimethylpentanedial is unique due to the presence of two aldehyde groups, which confer distinct reactivity and potential applications compared to its analogs. The compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
Eigenschaften
CAS-Nummer |
63064-09-5 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
2,2-dimethylpentanedial |
InChI |
InChI=1S/C7H12O2/c1-7(2,6-9)4-3-5-8/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
VGXVOFKVMRTZLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCC=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R)-2,3-diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13956821.png)




![2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956861.png)



![carbamic acid;N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B13956887.png)
